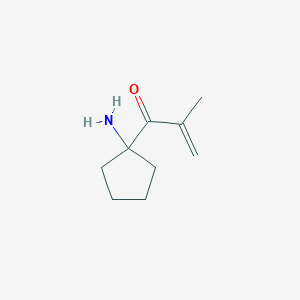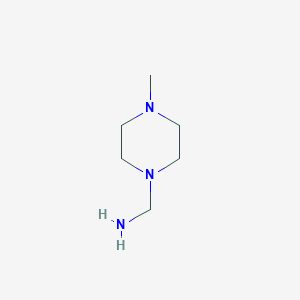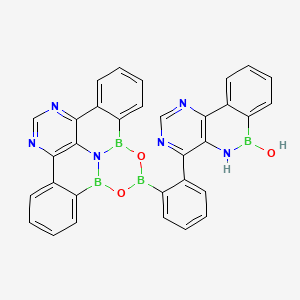
1-(2-Fluoroethyl)-N,N-dimethylpiperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroethyl)-N,N-dimethylpiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2-fluoroethyl group and the N,N-dimethyl substitution on the piperidine ring makes this compound unique. It is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and chemical properties.
Métodos De Preparación
The synthesis of 1-(2-Fluoroethyl)-N,N-dimethylpiperidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Fluoroethylation: The introduction of the 2-fluoroethyl group is achieved through nucleophilic substitution reactions. For example, 2-fluoroethyl tosylate can be used as the fluoroethylating agent.
N,N-Dimethylation: The N,N-dimethylation of the piperidine ring can be carried out using formaldehyde and formic acid or other methylating agents under basic conditions.
Industrial production methods may involve continuous flow synthesis techniques to ensure high yields and purity .
Análisis De Reacciones Químicas
1-(2-Fluoroethyl)-N,N-dimethylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields .
Aplicaciones Científicas De Investigación
1-(2-Fluoroethyl)-N,N-dimethylpiperidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Biological Studies: The compound is studied for its potential biological activities, including its interaction with neurotransmitter receptors.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoroethyl)-N,N-dimethylpiperidin-3-amine involves its interaction with molecular targets such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various pharmacological effects, including analgesic and anxiolytic properties .
Comparación Con Compuestos Similares
1-(2-Fluoroethyl)-N,N-dimethylpiperidin-3-amine can be compared with other piperidine derivatives, such as:
1-(2-Fluoroethyl)piperidine: Lacks the N,N-dimethyl substitution, resulting in different pharmacological properties.
N,N-Dimethylpiperidin-3-amine: Lacks the 2-fluoroethyl group, affecting its chemical reactivity and biological activity.
1-(2-Fluoroethyl)-N-methylpiperidin-3-amine: Contains only one methyl group, leading to variations in its interaction with molecular targets.
The unique combination of the 2-fluoroethyl group and N,N-dimethyl substitution in this compound contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H19FN2 |
|---|---|
Peso molecular |
174.26 g/mol |
Nombre IUPAC |
1-(2-fluoroethyl)-N,N-dimethylpiperidin-3-amine |
InChI |
InChI=1S/C9H19FN2/c1-11(2)9-4-3-6-12(8-9)7-5-10/h9H,3-8H2,1-2H3 |
Clave InChI |
CDXCDLPKULUUJD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1CCCN(C1)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol](/img/structure/B13152496.png)

![3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B13152498.png)


![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13152510.png)







